4-bromo-N-(2-fluoroethyl)-3-methylbenzamide
CAS No.:
Cat. No.: VC13678334
Molecular Formula: C10H11BrFNO
Molecular Weight: 260.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11BrFNO |
|---|---|
| Molecular Weight | 260.10 g/mol |
| IUPAC Name | 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide |
| Standard InChI | InChI=1S/C10H11BrFNO/c1-7-6-8(2-3-9(7)11)10(14)13-5-4-12/h2-3,6H,4-5H2,1H3,(H,13,14) |
| Standard InChI Key | CNSNCFNIEFHHTP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)C(=O)NCCF)Br |
| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NCCF)Br |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide, with the following structural attributes:
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Benzamide core: A benzene ring substituted with a carboxamide group.
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Substituents:
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Bromine at the para position (C4).
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Methyl group at the meta position (C3).
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2-Fluoroethyl chain on the amide nitrogen.
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The molecular structure was confirmed via NMR and mass spectrometry .
Physicochemical Properties
Key properties include:
The compound’s lipophilicity (XLogP3 = 2.6) suggests moderate membrane permeability, a critical factor in drug design .
Synthesis and Optimization
Primary Synthetic Routes
Two principal methods have been documented:
Route 1: Amidation of 4-Bromo-3-methylbenzoyl Chloride
Reagents:
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4-Bromo-3-methylbenzoyl chloride
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2-Fluoroethylamine
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Triethylamine (base)
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Dichloromethane (solvent)
Procedure:
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Activation: The acid chloride reacts with 2-fluoroethylamine in dichloromethane at 0–25°C.
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Purification: Crude product is isolated via extraction and purified by recrystallization or column chromatography.
Yield: ~70–85% (reported by VulcanChem).
Route 2: Coupling Reagent-Mediated Synthesis
Reagents:
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4-Bromo-3-methylbenzoic acid
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2-Fluoroethylamine
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(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
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N-Ethyl-N,N-diisopropylamine (DIPEA)
Procedure:
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Activation: BOP facilitates carbodiimide-free coupling in dichloromethane.
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Workup: Extraction and silica gel chromatography yield the pure product .
Yield: Quantitative (reported in patent literature) .
Critical Reaction Parameters
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Temperature: Room temperature (20–25°C) optimal for both routes.
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Solvent Choice: Dichloromethane preferred for its inertness and solubility profile.
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Purification Challenges: Residual amines and byproducts necessitate rigorous chromatography .
Comparative Analysis with Analogues
Structural Analogues and Their Properties
| Compound | Key Differences | Bioactivity Notes |
|---|---|---|
| 4-Bromo-2-fluoro-N-methylbenzamide | Fluorine at C2, methylamide | Higher LogP (2.8) |
| N-(2-Fluoroethyl)-4-bromobenzamide | No methyl group at C3 | Reduced steric hindrance |
The methyl group at C3 in 4-bromo-N-(2-fluoroethyl)-3-methylbenzamide introduces steric effects that may influence receptor binding .
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